2,2-dibromo-1-methyl-N-(1,3-thiazol-2-yl)cyclopropane-1-carboxamide
Description
2,2-dibromo-1-methyl-N-(1,3-thiazol-2-yl)cyclopropane-1-carboxamide is a synthetic organic compound that features a cyclopropane ring substituted with bromine atoms and a thiazole ring
Properties
IUPAC Name |
2,2-dibromo-1-methyl-N-(1,3-thiazol-2-yl)cyclopropane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Br2N2OS/c1-7(4-8(7,9)10)5(13)12-6-11-2-3-14-6/h2-3H,4H2,1H3,(H,11,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGGHLWWJPVHAPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1(Br)Br)C(=O)NC2=NC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Br2N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>51 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26671171 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dibromo-1-methyl-N-(1,3-thiazol-2-yl)cyclopropane-1-carboxamide typically involves the cyclopropanation of a suitable precursor followed by bromination and thiazole ring formation. One common method involves the reaction of a cyclopropane derivative with bromine in the presence of a catalyst to introduce the bromine atoms. The thiazole ring can be introduced through a cyclization reaction involving a thioamide and an appropriate halogenated precursor .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2,2-dibromo-1-methyl-N-(1,3-thiazol-2-yl)cyclopropane-1-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different products.
Cyclization Reactions: The thiazole ring can participate in further cyclization reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the bromine atoms.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azide or cyano derivatives, while oxidation and reduction can lead to various oxidized or reduced forms of the compound .
Scientific Research Applications
2,2-dibromo-1-methyl-N-(1,3-thiazol-2-yl)cyclopropane-1-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules with antimicrobial or anticancer properties.
Materials Science: Its ability to undergo various chemical reactions allows it to be used in the synthesis of novel materials with specific properties.
Biological Studies: The compound can be used as a probe to study biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of 2,2-dibromo-1-methyl-N-(1,3-thiazol-2-yl)cyclopropane-1-carboxamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The bromine atoms may also play a role in the compound’s reactivity and binding affinity. Detailed studies are required to elucidate the exact pathways and targets involved .
Comparison with Similar Compounds
Similar Compounds
2,2-dibromo-1-methylcyclopropane-1-carboxamide: Lacks the thiazole ring, making it less versatile in terms of chemical reactivity.
1-methyl-N-(1,3-thiazol-2-yl)cyclopropane-1-carboxamide: Lacks the bromine atoms, which may affect its biological activity and reactivity.
Uniqueness
The presence of both bromine atoms and the thiazole ring in 2,2-dibromo-1-methyl-N-(1,3-thiazol-2-yl)cyclopropane-1-carboxamide makes it unique.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
